molecular formula C22H19N5O5S B2837946 N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105207-16-6

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2837946
CAS RN: 1105207-16-6
M. Wt: 465.48
InChI Key: VXTCUCMUYPYRPX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O5S and its molecular weight is 465.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, due to its complex heterocyclic structure, finds relevance in the synthesis and biological activity exploration of novel heterocyclic compounds. A study synthesized a series of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones with significant in vivo analgesic and anti-inflammatory activities, demonstrating the potential therapeutic applications of such compounds (Demchenko et al., 2015). These findings underscore the utility of intricate heterocyclic compounds in developing pharmacologically active agents.

Heterocyclic Chemistry and Drug Discovery

The diverse applications in drug discovery highlight the importance of heterocyclic compounds. Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing the agricultural implications of such chemical investigations (Fadda et al., 2017). Additionally, the exploration of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involving various 6,5-heterocycles to improve metabolic stability further illustrates the role of heterocyclic chemistry in enhancing drug efficacy and safety (Stec et al., 2011).

Antioxidative and Antimicrobial Activities

Research into heterocyclic compounds found in coffee volatiles produced by the Maillard reaction indicated significant antioxidative activity, particularly among pyrroles, which inhibited hexanal oxidation effectively. Such studies contribute to our understanding of the antioxidative potential of heterocyclic compounds in food chemistry and preservation (Yanagimoto et al., 2002). Additionally, the synthesis and antimicrobial activity evaluation of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone against various carcinoma cell lines reveal the potential of these compounds in cancer research and therapy (Abou-Elmagd et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5S/c28-17(23-13-5-6-14-16(10-13)32-12-31-14)11-27-21(29)19-20(18(25-27)15-4-3-9-30-15)33-22(24-19)26-7-1-2-8-26/h3-6,9-10H,1-2,7-8,11-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCUCMUYPYRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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